molecular formula C15H22BNO4 B1455072 N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 1415793-73-5

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No. B1455072
M. Wt: 291.15 g/mol
InChI Key: BLBOYHAXHPLCAH-UHFFFAOYSA-N
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Description

The compound contains a phenoxy group attached to an acetamide group, which is N-substituted with a methyl group. It also contains a tetramethyl-1,3,2-dioxaborolane group . These groups are common in organic chemistry and are often involved in various chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar groups are often synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the steric hindrance of the tetramethyl-1,3,2-dioxaborolane group and the electronic effects of the phenoxy and acetamide groups. Unfortunately, without specific studies or computational modeling, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the boron in the dioxaborolane group can form bonds with other atoms, and the phenoxy and acetamide groups can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research has focused on synthesizing related compounds and analyzing their structure using techniques like X-ray diffraction, FT-IR, 1H NMR, and DFT calculations. Studies have highlighted the importance of these compounds in understanding molecular conformation, electronic properties, and vibrational properties, aiding in the development of new materials and pharmaceuticals (Qing-mei Wu et al., 2021), (P.-Y. Huang et al., 2021).

Applications in Material Science

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : These compounds have been investigated for their molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and NBO analysis. Such studies are crucial for designing molecules with desired electronic and optical properties for applications in material science and photovoltaics (P.-Y. Huang et al., 2021).

Potential Pharmacological Applications

  • Anticancer Activity : Some derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of these compounds in drug development. For example, certain derivatives showed promising results against various cancer cell lines, indicating the potential for further exploration as anticancer agents (A. Karaburun et al., 2018).

Novel Chemical Entities and Their Evaluation

  • Novel Compound Synthesis and Evaluation : Researchers have developed novel compounds for potential use in various fields, including as cooling agents and in the evaluation of their safety and efficacy for food and beverage applications, indicating the wide range of applications for these chemical entities (D. Karanewsky et al., 2015).

Future Directions

The future research directions would likely depend on the potential applications of this compound. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-8-12(9-11)19-10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOYHAXHPLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Synthesis routes and methods

Procedure details

A mixture of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (220 mg, 1.0 mmol), 2-chloro-N-methylacetamide (129 mg, 1.2 mmol), and K2CO3 (207 mg, 1.5 mmol) in DMF (1.5 mL) was stirred at 80° C. overnight. The mixture was poured into water and extracted with EtOAc. The combined extracts were dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography to give the title compound in the yield of 72%. MS (m/z): 292 (M+H)+.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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